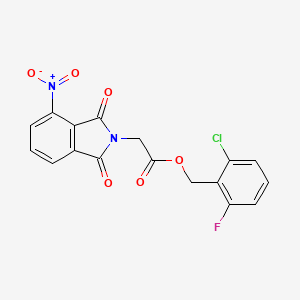

2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Descripción general

Descripción

2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C17H10ClFN2O6 and its molecular weight is 392.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 392.0211419 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is related to various synthetic and chemical research areas, especially in the synthesis of heterocyclic compounds and aromatic substitution reactions. Although the specific compound was not directly mentioned in the studies, related research provides insight into the applications and methodologies that could be applied to or derived from its study.

Heterocyclic Compound Synthesis : Research in the synthesis of heterocyclic systems has shown that fluoro and chloro substituted benzimidazoles and thiazolobenzimidazoles can be synthesized through reactions involving chloroacetic acid and specific fluorinated compounds. Such methodologies are critical for developing pharmaceuticals and materials science applications (Pujari et al., 1990).

Microwave-Assisted Organic Synthesis (MAOS) : The efficiency of synthesizing side-chain fluorinated heterocyclic compounds via microwave irradiation has been demonstrated, highlighting a method that could potentially apply to the synthesis of compounds like 2-chloro-6-fluorobenzyl derivatives. This technique offers improved yields and reduced reaction times, making it valuable for rapid synthesis of complex molecules (Loghmani-Khouzani et al., 2005).

Vicarious Nucleophilic Substitution (VNS) : The synthesis of α-fluoro-α-nitroarylacetates, which are structurally related to the query compound, through vicarious nucleophilic substitution of hydrogen demonstrates the versatility of fluorine in organic synthesis. This method could potentially be adapted for the functionalization of similar compounds, highlighting the role of fluorine in modulating chemical reactivity and properties (Czaban-Jóźwiak et al., 2016).

Solid-Phase Synthesis : The use of chloro- and fluoro-nitrobenzoic acids as building blocks for solid-phase synthesis of various heterocyclic scaffolds is another area of interest. This approach is crucial for the development of drug discovery, where the ability to rapidly synthesize and screen a diverse array of compounds can significantly accelerate the identification of potential therapeutic agents (Křupková et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of AKOS001220912, also known as SR-01000274814 or 2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, are PD-1 and VEGF . PD-1 is a protein on the surface of T cells that acts as an immune checkpoint, inhibiting the immune response. VEGF is a signal protein that stimulates the formation of blood vessels, playing a crucial role in tumor angiogenesis .

Mode of Action

AKOS001220912 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis . It binds strongly to both human PD-1 and VEGF, effectively blocking their interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The compound affects the PD-1/VEGF signaling pathways . By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-induced angiogenesis, thereby enhancing the body’s immune response against tumors and inhibiting tumor growth .

Result of Action

The molecular and cellular effects of AKOS001220912 include reduced expression of PD-1 on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and enhanced T cell activation . It also leads to enhanced VEGF-signaling blockade . These effects result in a significant dose-dependent antitumor response .

Propiedades

IUPAC Name |

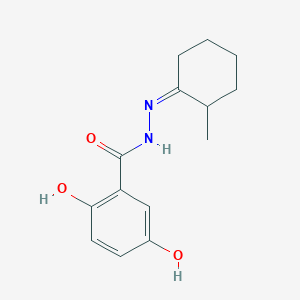

(2-chloro-6-fluorophenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN2O6/c18-11-4-2-5-12(19)10(11)8-27-14(22)7-20-16(23)9-3-1-6-13(21(25)26)15(9)17(20)24/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFDOOZXFIMKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4-ethyl-5-methyl-2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrazol-3-yl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4574877.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4574907.png)

![N-(2-ethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4574918.png)

![diethyl 5-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4574921.png)

![2-[4-(cyclopentyloxy)benzoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4574935.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4574940.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4574946.png)

![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)

![3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4574974.png)

![ethyl 4-(cyclopropylmethyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4574976.png)